5-Bromo-2-methylbenzaldehyde (CAS 90050-59-2) is a highly versatile, bifunctional aromatic building block characterized by its precise 1,2,5-substitution pattern. Featuring an electrophilic aldehyde, an ortho-methyl group capable of C(sp3)-H activation, and a meta-positioned bromine atom for transition-metal-catalyzed cross-coupling, this compound serves as a cornerstone precursor in both materials science and medicinal chemistry. In procurement contexts, its value is driven by its ability to undergo orthogonal functionalization: the aldehyde can be converted into chiral amines or olefins, the bromine allows for Suzuki-Miyaura or Buchwald-Hartwig couplings, and the methyl group provides both steric restriction and a site for late-stage benzylic extension [1].
Substituting 5-Bromo-2-methylbenzaldehyde with generic analogs like 5-bromobenzaldehyde or 4-bromo-2-methylbenzaldehyde fundamentally disrupts both synthetic pathways and final product geometry. The absence of the ortho-methyl group in 5-bromobenzaldehyde eliminates the possibility of palladium-catalyzed C(sp3)-H arylation, a critical step for synthesizing edge-extended graphene nanoribbons and complex bianthracenes. Conversely, utilizing the 4-bromo isomer alters the spatial vector of the halogen by 60 degrees. In pharmaceutical development, such as the synthesis of SGLT inhibitors or opioid receptor ligands, this regiochemical shift misaligns the cross-coupled pharmacophores, leading to a complete loss of target binding affinity and rendering the generic substitutes useless for these specific structural targets [1].
Unlike 5-bromobenzaldehyde which lacks an aliphatic handle, 5-Bromo-2-methylbenzaldehyde enables direct palladium-catalyzed C(sp3)-H arylation at the ortho-methyl position. In the synthesis of edge-extended zigzag graphene nanoribbons, this compound reacts with 1-bromo-4-iodobenzene to yield 5-bromo-2-(4-bromobenzyl)benzaldehyde (52% yield) or with 4-tert-butyl-iodobenzene (56% yield). This specific reactivity transforms the simple methyl group into a complex benzylic bridge required for subsequent cyclodehydrogenation, a pathway entirely inaccessible to unmethylated analogs[1].
| Evidence Dimension | C(sp3)-H Arylation Yield |
| Target Compound Data | 52-56% yield of ortho-benzylbenzaldehyde derivatives via Pd-catalysis |
| Comparator Or Baseline | 5-Bromobenzaldehyde (0% yield; lacks the required ortho-methyl C(sp3)-H bonds) |
| Quantified Difference | Absolute enabling of benzylic extension (52-56% vs. 0%) |
| Conditions | Palladium-catalyzed coupling with aryl iodides (e.g., 1-bromo-4-iodobenzene) |
Allows materials scientists to build complex, sterically demanding polycyclic aromatic precursors directly from a commercially available building block.
In the synthesis of tetrahydroquinoline-core opioid receptor ligands, the ortho-methyl group of 5-Bromo-2-methylbenzaldehyde provides critical conformational restriction for the final drug candidate. Despite the steric hindrance adjacent to the aldehyde, it undergoes efficient condensation with (R)-(+)-2-methyl-propane-2-sulfinamide using Ti(OEt)4 (6.0 equiv) to form the chiral sulfinyl imine. This demonstrates that the compound maintains high electrophilic processability at the aldehyde center, whereas shifting the methyl group to the 6-position (e.g., 3-bromo-2,6-dimethylbenzaldehyde) typically suppresses condensation yields due to overwhelming steric blockades [1].
| Evidence Dimension | Condensation Processability |
| Target Compound Data | Efficient chiral sulfinyl imine formation using standard Ti(OEt)4 promoters |
| Comparator Or Baseline | Di-ortho-substituted analogs (e.g., 2,6-disubstituted benzaldehydes) (Require extreme forcing conditions or fail to condense) |
| Quantified Difference | Maintains high synthetic utility for asymmetric additions while providing necessary mono-ortho steric bulk |
| Conditions | Reaction with Ellman's sulfinamide (3.1 equiv) and Ti(OEt)4 (6.0 equiv) in THF |
Ensures that pharmaceutical buyers can successfully install chiral amine centers via Ellman chemistry without being blocked by ortho-substitution.
For the development of C-glycoside SGLT inhibitors and anti-ALS compounds, the specific 1,2,5-substitution pattern of 5-Bromo-2-methylbenzaldehyde is critical. The 5-bromo position serves as a reliable cross-coupling handle (e.g., for Suzuki or Stille reactions to attach heterocyclic rings like trifluoromethylthiophene), while the 2-methyl group projects into a specific hydrophobic pocket of the target receptor. Substituting with 4-bromo-2-methylbenzaldehyde alters the cross-coupling vector by 60 degrees (para vs. meta to the aldehyde), resulting in a completely different molecular geometry that fails to align the pharmacophores correctly within the SGLT active site [1].
| Evidence Dimension | Pharmacophore Vector Alignment |
| Target Compound Data | 1,2,5-substitution (meta-relationship between aldehyde and bromide) |
| Comparator Or Baseline | 4-Bromo-2-methylbenzaldehyde (1,2,4-substitution; para-relationship) |
| Quantified Difference | 60-degree shift in the cross-coupling trajectory |
| Conditions | Downstream attachment of heterocycles via the brominated position |
Dictates the 3D spatial arrangement of the final drug molecule, making it non-interchangeable with its 4-bromo isomer in structure-activity relationship (SAR) campaigns.
Leveraging the unique C(sp3)-H activation capacity of the ortho-methyl group, this compound is the optimal starting material for constructing complex polycyclic aromatic hydrocarbons. It allows for direct arylation to form benzylic intermediates, which are subsequently cyclodehydrogenated on metal surfaces to yield precision zigzag graphene nanoribbons for advanced optoelectronics[1].
In medicinal chemistry, the compound is utilized to build tetrahydroquinoline-core opioid receptor (MOR/DOR) ligands. The aldehyde undergoes efficient condensation with chiral sulfinamides, while the ortho-methyl group provides essential steric bulk that restricts the conformation of the final drug molecule, ensuring high receptor binding affinity [2].
The specific 1,2,5-substitution pattern makes this compound an ideal precursor for anti-diabetic SGLT inhibitors. The 5-bromo position acts as a reliable vector for cross-coupling heterocyclic moieties (e.g., trifluoromethylthiophene), while the ortho-methyl group ensures the correct spatial orientation of the resulting pharmacophore within the enzyme's active site [3].
Irritant